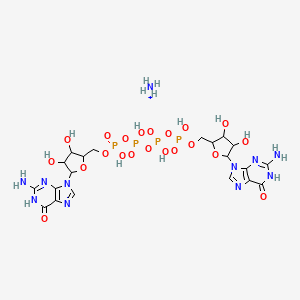

Diguanosine tetraphosphate ammonium salt

Description

BenchChem offers high-quality Diguanosine tetraphosphate ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diguanosine tetraphosphate ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O21P4.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36);1H3/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOHMQPAFMGSPZ-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N11O21P4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585120 |

Source

|

| Record name | azanium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

886.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-33-5 |

Source

|

| Record name | azanium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cellular Function of Diguanosine Tetraphosphate (Gp4G): A Technical Guide

Topic: Cellular Function of Diguanosine Tetraphosphate (Gp4G) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diguanosine tetraphosphate (

Historically identified as the primary energy storage molecule in the encysted embryos of the brine shrimp Artemia franciscana, modern research has expanded its scope to bacterial stress physiology and mammalian purinergic signaling. This guide dissects the molecular mechanisms, metabolic pathways, and analytical protocols required to study

Molecular Architecture & Energetics

Unlike ATP or GTP, which possess high-energy phosphoanhydride bonds available for immediate transfer,

-

Structure: Two guanosine moieties linked via a 5'-5' tetraphosphate bridge.[1]

-

Stability: The 5'-5' linkage confers resistance to standard nucleotidases that degrade 5'-3' phosphodiester bonds, allowing

to persist during metabolic shutdowns (e.g., anoxia, cryptobiosis). -

Thermodynamics: Hydrolysis of the central phosphoanhydride bond releases

, comparable to ATP hydrolysis, but its activation requires specific hydrolases (e.g., asymmetrical dinucleoside tetraphosphatases).

Biosynthesis and Metabolism

The cellular turnover of

Enzymatic Synthesis

The primary biosynthetic enzyme is GTP:GTP guanylyltransferase (EC 2.7.7.45), predominantly characterized in Artemia.

-

Reaction:

-

Mechanism: A ping-pong mechanism where an enzyme-guanylate intermediate forms before transferring the GMP moiety to a second GTP acceptor.

-

Regulation: The reaction is reversible; high levels of

drive the reverse reaction, regenerating GTP.

Catabolic Pathways (Hydrolysis)

Degradation pathways determine the signaling outcome.

-

Asymmetrical Cleavage (Signaling):

-

Enzyme: (Asymmetrical) Dinucleoside tetraphosphatase (EC 3.6.1.17).

-

Products:

. -

Role: Rapid mobilization of GTP for protein synthesis restart.

-

-

Symmetrical Cleavage (Homeostasis):

Visualization: Metabolic Flux

The following diagram illustrates the synthesis and degradation cycles of

Figure 1: Metabolic cycling of Gp4G showing reversible synthesis from GTP and distinct hydrolysis pathways yielding GTP/GMP or GDP.

Cellular Functions & Mechanisms[4][5][6][7][8]

The "Phosphagen" Role in Cryptobiosis

In Artemia franciscana,

-

Mechanism:

is hydrolyzed to GTP and GMP. -

Phosphorylation: GMP is re-phosphorylated to GTP using ATP.

-

Outcome: This restores the intracellular GTP pool required for translation initiation (eIF2-GTP) and microtubule polymerization, bypassing the lag time of de novo purine synthesis.

Bacterial Stress Signaling

While (p)ppGpp is the canonical "stringent response" alarmone,

-

Substrate Specificity:

is a preferred substrate for YqeK hydrolases in Gram-positive bacteria (e.g., Bacillus, Staphylococcus). -

Signaling: Unlike Ap4A, which binds the repressor Hint1,

levels modulate the activity of specific kinases or act as a donor for capping enzymes in rare contexts. -

Distinction:

does not bind the ribosome to halt translation directly, distinguishing it from ppGpp.

Mammalian Purinergic Modulation

In mammalian systems,

-

Target: Specific binding sites in brain nuclei and perikarya (

).[4] -

Selectivity: Binding is not displaced by Ap4A, indicating a distinct receptor or binding pocket, potentially linked to nuclear signaling or DNA polymerase

modulation.

Analytical Methodologies

Accurate quantification is challenging due to the polarity and structural similarity of dinucleotides. The following protocol utilizes LC-MS/MS for high-sensitivity detection.

Extraction Protocol (Optimized for Nucleotides)

Objective: Minimize hydrolysis during lysis.

-

Lysis: Resuspend cell pellet in ice-cold 0.6 M Perchloric Acid (PCA) .

-

Homogenization: Bead beat (30s x 2) at 4°C.

-

Neutralization: Centrifuge (12,000 x g, 5 min). Transfer supernatant and neutralize with 1 M

to pH 7.0-7.5. -

Clarification: Centrifuge again to remove potassium perchlorate precipitate.

LC-MS/MS Workflow

System: Triple Quadrupole MS coupled with UHPLC.

| Parameter | Setting |

| Column | Porous Graphitic Carbon (Hypercarb) or HILIC-Amide |

| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 3% B; 5-15 min: linear to 60% B; 15-20 min: Hold |

| Ionization | ESI Negative Mode |

MRM Transitions:

-

Precursor (

): 801.0 ( -

Quantifier Product: 522.0 (

fragment) -

Qualifier Product: 424.0 (

fragment) or 150.0 (Guanine base)

Detection Workflow Diagram

Figure 2: Step-by-step analytical workflow for the extraction and specific detection of Gp4G using LC-MS/MS.

Synthesis for Research Applications

For functional studies, commercial standards may be cost-prohibitive. Two primary routes exist for production.

Enzymatic Synthesis (Biomimetic)

-

Source: Artemia franciscana cyst extract.

-

Method: Incubate crude extract with GTP,

, and an ATP-regenerating system. -

Purification: DEAE-Sephadex chromatography using a linear gradient of Triethylammonium bicarbonate (TEAB).

Chemical Synthesis (Scale-Up)

-

Activation: Activate Guanosine-5'-monophosphate (GMP) using DCC (Dicyclohexylcarbodiimide) to form the phosphoromorpholidate derivative.

-

Coupling: React Guanosine-5'-phosphoromorpholidate with tributylammonium pyrophosphate in anhydrous DMSO.

-

Yield: Typically 15-40%, requiring extensive HPLC purification to remove

and

References

-

Warner, A. H., & Finamore, F. J. (1967). Isolation, purification, and characterization of P1,P4-diguanosine 5'-tetraphosphate from brine shrimp eggs. Biochemistry. Link

-

Vallejo, C. G., et al. (1982). Binding of P1,P4-bis(5'-guanosyl)tetraphosphate to brain. Journal of Biological Chemistry. Link

-

McLennan, A. G., & Prescott, M. (1984). Diadenosine 5',5'''-P1,P4-tetraphosphate in developing embryos of Artemia. Nucleic Acids Research. Link

-

Handa, N., et al. (2011). Structural and biochemical characterization of bacterial YqeK protein reveals a metal-dependent nucleotide pyrophosphohydrolase.[2] Journal of Biological Chemistry. Link

-

Pietrowska-Borek, M., et al. (2020). Nudix hydrolases—The family of versatile enzymes. Plants. Link

Sources

- 1. Rrp1, a cyclic-di-GMP-producing response regulator, is an important regulator of Borrelia burgdorferi core cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. Binding of P1,P4-bis(5'-guanosyl)tetraphosphate to brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Diguanosine tetraphosphate as a second messenger in signaling pathways.

Technical Guide: Diguanosine Tetraphosphate ( ) Signaling and Metabolism

Abstract

Diguanosine tetraphosphate (

Molecular Identity and Distinction

Before designing experimental workflows, it is critical to distinguish

| Molecule | Abbreviation | Chemical Structure | Primary Biological Function |

| Diguanosine Tetraphosphate | Guanosine-5'-pppp-5'-Guanosine | Energy storage (Artemia), Stress Alarmone | |

| Cyclic di-GMP | c-di-GMP | Cyclic bis(3'-5') diguanylate | Bacterial biofilm/motility switch |

| Guanosine tetraphosphate | ppGpp | Guanosine-3'-diphosphate-5'-diphosphate | Bacterial Stringent Response (transcription) |

| Diadenosine tetraphosphate | Adenosine-5'-pppp-5'-Adenosine | Oxidative stress signaling, DNA replication |

Key Characteristic:

Metabolic Pathways: Synthesis and Degradation

The intracellular concentration of

Biosynthesis[3]

-

In Artemia franciscana (Brine Shrimp): The enzyme GTP:GTP guanylyltransferase (

synthetase) catalyzes the condensation of two GTP molecules. -

In Bacteria (E. coli):

is synthesized as a side product by Aminoacyl-tRNA Synthetases (specifically Lysyl-tRNA synthetase, LysU) under specific conditions (e.g., presence of Zn²⁺ or heat shock), or by specific dinucleoside polyphosphate synthetases.

Catabolism (The Signaling Trigger)

The degradation of

-

Enzyme: Bis(5'-nucleosyl)-tetraphosphatase (asymmetrical) (EC 3.6.1.17).[3][4]

-

Physiological Outcome: In Artemia, this reaction is triggered by hydration and oxygenation, flooding the cell with GTP for protein synthesis and GMP for nucleic acid production.

Pathway Visualization

Figure 1: The metabolic life cycle of

Signaling Mechanisms and Biological Roles[9][10][11][12][13][14]

The "Dormancy Switch" in Artemia

-

Mechanism: During anoxia or desiccation,

accumulates to millimolar concentrations, sequestering guanine nucleotides. -

Effect: This effectively "locks" the metabolic potential. The absence of free GTP inhibits protein synthesis (translation initiation requires GTP).

-

Reactivation: Upon environmental stress relief, asymmetrical hydrolase activates, converting the

pool into GTP. This massive flux of GTP drives the immediate resumption of translation and embryogenesis.

Bacterial Stress Response (Alarmone Function)

-

Heat Shock & Oxidative Stress: Bacteria accumulate dinucleoside polyphosphates (

, -

Target:

binds to specific proteins, including Clp proteases and DnaK chaperones, potentially modulating protein folding and degradation during stress. -

Inhibition: High levels of

can inhibit Adenylate Kinase and Guanylate Kinase , altering the global energy charge (ATP/ADP and GTP/GDP ratios).

Mammalian Signaling

-

NUDT2 Regulation: In human cells, NUDT2 clears

and -

Extracellular Signaling: Like ATP, dinucleoside polyphosphates can be released into the extracellular space, acting as ligands for P2 purinergic receptors (e.g., P2Y), modulating calcium signaling in neighboring cells.

Experimental Methodologies

Extraction Protocol

-

Lysis: Homogenize tissue/cells in 0.6 M Perchloric Acid (PCA) on ice. This precipitates proteins and arrests enzymatic activity immediately.

-

Neutralization: Centrifuge (12,000 x g, 10 min). Neutralize supernatant with KOH/KHCO₃ to pH 7.0–7.5. Remove KClO₄ precipitate.

-

Solid Phase Extraction (Optional): Use a C18 Sep-Pak cartridge to remove salts if analyzing by Mass Spectrometry.

Detection and Quantification

| Method | Suitability | Protocol Notes |

| Anion Exchange HPLC | Routine Quantification | Column: Partisil SAX or Mono Q. Buffer A: 7 mM NH₄H₂PO₄ (pH 3.8). Buffer B: 0.5 M NH₄H₂PO₄ + 0.5 M KCl. Gradient: 0-100% B over 40 min. Detection: UV at 254 nm. |

| LC-MS/MS | High Sensitivity / ID | Gold Standard. Column: Porous Graphitic Carbon (Hypercarb) or HILIC. Mode: Negative Ion Electrospray (ESI-). Transition: Monitor precursor m/z 867 ( |

| Enzymatic Assay | Functional Verification | Treat sample with Phosphodiesterase I (Snake Venom) . Result: |

Synthesis of Standards (In Vitro)

If commercial standards are unavailable, synthesize

-

Reagents: 10 mM GTP, 20 mM MgCl₂, 50 mM Tris-HCl (pH 7.5).

-

Enzyme: Purified Artemia yolk extract or recombinant LysU (with Zn²⁺).

-

Incubation: 37°C for 4 hours. Purify via HPLC.

Signaling Network Diagram

Figure 2: The signaling network of

References

-

Finamore, F. J., & Warner, A. H. (1963). The occurrence of P1,P4-diguanosine 5'-tetraphosphate in brine shrimp eggs.[2][6] Journal of Biological Chemistry, 238, 344-348. Link

-

McLennan, A. G. (2006). The Nudix hydrolase superfamily. Cellular and Molecular Life Sciences, 63(2), 123-143. Link

-

Warner, A. H., & Finamore, F. J. (1965). Isolation, purification, and characterization of P1,P4-diguanosine 5'-tetraphosphate asymmetrical-pyrophosphohydrolase from brine shrimp eggs. Biochemistry, 4(8), 1568-1575. Link

-

Bessman, M. J., et al. (1996). The MutT proteins or "Nudix" hydrolases, a family of versatile, widely distributed, "housecleaning" enzymes. Journal of Biological Chemistry, 271(41), 25059-25062. Link

-

Hand, S. C., & Hardewig, I. (1996). Downregulation of cellular metabolism during environmental stress: mechanisms and implications. Annual Review of Physiology, 58, 539-563. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.lsu.edu [repository.lsu.edu]

Dinucleoside Polyphosphates: From Metabolic Anomalies to Signaling Master-Regulators

Abstract

For decades, dinucleoside polyphosphates (

The Serendipitous Discovery (1966)

The history of dinucleoside polyphosphates is inextricably linked to the golden age of molecular biology and the elucidation of protein synthesis. In the mid-1960s, Paul Zamecnik —already renowned for the discovery of tRNA and the "cell-free" system—was investigating the mechanics of amino acid activation.

The "Missing tRNA" Anomaly

In 1966, Zamecnik and his colleagues were studying lysyl-tRNA synthetase (LysRS) from Escherichia coli. The canonical reaction known at the time was a two-step process:

-

Activation: Amino Acid + ATP

Aminoacyl-AMP + PPi[1] -

Transfer: Aminoacyl-AMP + tRNA

Aminoacyl-tRNA + AMP[1]

Zamecnik observed that when the specific cognate tRNA was omitted from the reaction mixture, the enzyme did not simply stall. Instead, in the continued presence of ATP and Lysine, the enzyme catalyzed a nucleophilic attack on the aminoacyl-adenylate intermediate by a second molecule of ATP rather than tRNA.

This "back-reaction" resulted in the formation of a unique compound: Diadenosine 5',5'''-P1,P4-tetraphosphate (

Technical Insight: This discovery was not merely chemical; it redefined enzyme fidelity. It demonstrated that aminoacyl-tRNA synthetases (aaRS) possess a "plastic" active site capable of utilizing ATP as an alternative nucleophile in the absence of tRNA, a mechanism now understood as a stress-response valve.

Visualization: Timeline of Discovery

Figure 1: Chronological evolution of dinucleoside polyphosphate research from metabolic byproduct to RNA capping agent.

Structural Characterization and Biosynthesis[1][2]

Dinucleoside polyphosphates consist of two nucleosides linked via their 5' positions by a phosphate chain of variable length (

The Enzymatic Mechanism (aaRS Mediated)

The synthesis of

Mechanism Steps:

-

Adenylation: The aaRS binds ATP and the amino acid (aa), releasing pyrophosphate (PPi) to form the enzyme-bound aa-AMP .[2][5]

-

Nucleophilic Attack: In the absence of tRNA, the

-phosphate of a second ATP molecule attacks the mixed anhydride bond of the aa-AMP. -

Product Release:

is released, and the amino acid is regenerated.

Visualization: The aaRS "Switch" Mechanism

Figure 2: Bifurcation of aminoacyl-tRNA synthetase activity.[1][2] The presence or absence of tRNA dictates the switch between protein synthesis and Ap4A generation.

Structural Variants and Stability

The stability of

| Compound | Phosphate Linkage | Biological Half-Life | Primary Degrading Enzyme |

| Triphosphate | Short (< 5 min) | Fhit (Fragile Histidine Triad) | |

| Tetraphosphate | Moderate (10-30 min) | Nudix Hydrolases (NUDT2) | |

| Pentaphosphate | Long | Non-specific phosphodiesterases | |

| Tetraphosphate | Variable | Nudix Hydrolases |

The "Alarmone" Hypothesis & Intracellular Roles[5]

In the 1980s, Alexander Varshavsky proposed the Alarmone Hypothesis , suggesting that

Stress Response Coupling

Under heat shock or oxidative stress, aaRS activity is perturbed. The ratio of

Regulation of DNA Replication

Early studies indicated

Extracellular Signaling: The P2 Receptor Connection

Beyond the cell membrane, dinucleoside polyphosphates act as potent neurotransmitters and autocrine signaling molecules. They are stored in high concentrations in platelet dense granules and chromaffin granules .

P2Y Receptor Activation

Unlike ATP, which is rapidly degraded by ecto-nucleotidases,

-

P2Y1:

acts as a partial agonist (ADP receptor). -

P2Y2: Activated by

and -

P2X (Ion Channels):

can modulate P2X3 receptors involved in pain signaling.

Visualization: Purinergic Signaling Cascade

Figure 3: Extracellular signaling pathway of Ap4A released from platelets acting on vascular P2Y receptors.

Analytical Methodologies: Quantification Protocol

Accurate quantification is challenging due to the structural similarity between

Protocol: LC-MS/MS Quantification of Dinucleoside Polyphosphates[7]

Objective: Quantify

Reagents:

-

Internal Standard:

-labeled -

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (adjust with

). -

Mobile Phase B: Acetonitrile.

Workflow:

-

Sample Preparation:

-

Lyse cells in ice-cold 0.6 M Perchloric Acid (PCA) to precipitate proteins and arrest enzymatic degradation.

-

Centrifuge at 14,000 x g for 5 min at 4°C.

-

Neutralize supernatant with 2 M

to pH 7.0-8.0. -

Filter through 0.22

m PTFE filter.

-

-

Chromatography (HPLC):

-

Column: Porous Graphitic Carbon (PGC) column (Hypercarb) or specialized C18 Monolithic column. Note: PGC is preferred for polar nucleotide retention.

-

Gradient:

-

0-5 min: 2% B (Isocratic loading)

-

5-15 min: 2%

40% B (Linear gradient) -

15-20 min: 40% B (Wash)

-

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Negative Mode (Nucleotides ionize better in negative mode).

-

Transitions:

-

:

-

:

-

:

-

:

-

Validation Check:

-

Self-Validation: The ratio of the two transition ions must remain constant between standards and samples. If the ratio deviates >20%, co-eluting interference is present.

References

-

Zamecnik, P. C., et al. (1966). "Evidence for the existence of diadenosine tetraphosphate in Escherichia coli." Proceedings of the National Academy of Sciences. Link (Note: Foundational discovery paper).

-

Varshavsky, A. (1983). "Diadenosine 5',5'''-P1,P4-tetraphosphate: a pleiotropically acting alarmone?" Cell. Link

-

Jankowski, V., et al. (2005). "Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns."[6] Journal of Chromatography B. Link

-

McLennan, A. G. (2000). "Dinucleoside polyphosphates--friend or foe?" Pharmacology & Therapeutics. Link

-

Despotović, D., et al. (2017). "Diadenosine tetraphosphate (Ap4A) - an E. coli alarmone or a damage metabolite?" FEBS Journal. Link

Sources

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Enzymes involved in the synthesis and degradation of Diguanosine tetraphosphate.

Technical Guide: Enzymology of Diguanosine Tetraphosphate ( ) Metabolism

Executive Summary

Diguanosine tetraphosphate (

For drug development professionals, the enzymes governing

Part 1: The Anabolic Machinery (Biosynthesis)

Unlike

Enzyme: GTP:GTP Guanylyltransferase (EC 2.7.7.45)

Also known as:

1. Mechanistic Causality

The synthesis of

-

Activation: The enzyme attacks the

-phosphate of the first GTP molecule. -

Intermediate Formation: A covalent bond forms between the GMP moiety and a catalytic Histidine residue (via the

nitrogen), releasing pyrophosphate (PPi). This is distinct from mRNA capping enzymes which typically use a Lysine intermediate.[3] -

Transfer: The enzyme-guanylylate complex is attacked by the 5'-phosphate of a second GTP molecule.

-

Release:

is released, regenerating the free enzyme.

Reaction:

2. Structural Insights

-

Source: High abundance in Artemia yolk platelets.

-

Architecture: A large complex (~480 kDa), likely an

tetramer. -

Substrate Specificity: Highly specific for GTP as the donor.[4] The acceptor site is slightly more promiscuous, capable of accepting GDP (forming

).

Part 2: The Catabolic Controllers (Degradation)

The mobilization of

Pathway A: Symmetrical Cleavage (The Energy Recovery Route)

Enzyme: Bis(5'-nucleosidyl)-tetraphosphatase (symmetrical) (EC 3.6.1.41).[5]

This enzyme is the primary driver of

-

Mechanism: Hydrolytic cleavage at the central anhydride bond.

-

Reaction:

-

Significance: Rapidly regenerates GDP, which is then phosphorylated to GTP for protein synthesis.

Pathway B: Asymmetrical Cleavage (The Signaling/Cleanup Route)

Enzyme: Nudix Hydrolases (e.g., NUDT2, MutT homologs) or Intracellular

These enzymes are often promiscuous "housecleaning" proteins that eliminate potentially toxic accumulation of dinucleotides in non-target tissues.

-

Mechanism: Cleavage at the pyrophosphate moiety linked to one nucleoside.

-

Reaction:

-

Significance: In mammals (which lack the symmetrical enzyme), Nudix hydrolases prevent

(if introduced or formed erroneously) from interfering with cell signaling.

Visualization: The Metabolic Cycle

Figure 1: The metabolic shunt of Diguanosine Tetraphosphate.[5] Note the central role of the symmetrical hydrolase in regenerating the GDP/GTP pool.

Part 3: Analytical Workflows & Protocols

To study these enzymes, one cannot rely on standard ATP-based luciferase assays. The following protocol utilizes High-Performance Liquid Chromatography (HPLC), the gold standard for separating

Protocol: Isocratic IP-HPLC for Quantitation

Objective: Separate and quantify

1. Reagents & Mobile Phase

-

Buffer A: 100 mM Potassium Phosphate (

), pH 6.0. -

Ion Pairing Agent: 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS). Critical for retaining highly polar nucleotides on C18.

-

Organic Modifier: Methanol (MeOH).

-

Mobile Phase: 88% Buffer A / 12% MeOH (Isocratic).

2. Column Selection

-

Type: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters Symmetry).

-

Temperature: 25°C.

3. Experimental Procedure

-

Enzyme Incubation:

-

Mix 50 µL reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM

, 1 mM DTT). -

Add Substrate: 100 µM

(for hydrolase assay) or 500 µM GTP (for synthetase assay). -

Initiate with 1-5 µg purified enzyme.

-

Incubate at 30°C for defined timepoints (0, 5, 15, 30 min).

-

-

Quenching:

-

Stop reaction by adding 50 µL of 10% Perchloric Acid (PCA) or heating at 95°C for 3 mins (if protein precipitation is preferred).

-

Neutralize with

if using PCA to prevent acid hydrolysis of the tetraphosphate bond during storage.

-

-

Analysis:

-

Inject 20 µL onto HPLC.

-

Flow rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

4. Data Interpretation (Retention Times)

-

GMP: ~4.5 min

-

GDP: ~7.2 min

-

GTP: ~11.5 min

- : ~18.0 min (Elutes last due to high negative charge interacting with TBAHS).

Visualization: Assay Logic Flow

Figure 2: Step-by-step HPLC workflow for resolving guanosine nucleotides.

Part 4: Comparison of Key Enzymes

| Feature | GTP:GTP Guanylyltransferase | Bis(5')-tetraphosphatase (Symm) | Nudix Hydrolase (Asymm) |

| Primary Function | Synthesis of | Energy retrieval (Degradation) | Sanitation / Signaling control |

| EC Number | 2.7.7.45 | 3.6.1.41 | 3.6.1.17 (Generic) |

| Substrates | GTP (Donor) + GTP (Acceptor) | ||

| Products | 2 GDP | GTP + GMP | |

| Cofactor | |||

| Inhibitors | PPi (Product inhibition) | Fluoride, Vanadate | Fluoride |

| Key Residue | Histidine (Phosphoramidate) | Conserved motif | Nudix Box (GX5EX7REUXEEXGU) |

References

-

Warner, A. H., et al. (1974).[2] "Biosynthesis of the Diguanosine Nucleotides. I. Purification and Properties of an Enzyme from Yolk Platelets of Brine Shrimp Embryos."[2][8] Canadian Journal of Biochemistry.[2]

-

Liu, J. J., & McLennan, A. G. (1994).[9] "Purification and properties of GTP:GTP guanylyltransferase from encysted embryos of the brine shrimp Artemia." Biochemical Society Transactions.

-

McLennan, A. G., et al. (1989). "Recognition of beta beta'-substituted and alpha beta,alpha'beta'-disubstituted phosphonate analogues of bis(5'-adenosyl) tetraphosphate by the bis(5'-nucleosidyl)-tetraphosphatase." Biochemistry.

-

Bessman, M. J., et al. (1996). "The MutT proteins or 'Nudix' hydrolases, a family of versatile, widely distributed, 'housecleaning' enzymes." Journal of Biological Chemistry.

-

Warner, A. H. (1999). "Formation of a covalent Nepsilon2-guanylylhistidyl reaction intermediate by the GTP:GTP guanylyltransferase from the brine shrimp Artemia." Archives of Biochemistry and Biophysics.

Sources

- 1. EC 2.7.7.45 [iubmb.qmul.ac.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Formation of a covalent Nepsilon2-guanylylhistidyl reaction intermediate by the GTP:GTP guanylyltransferase from the brine shrimp Artemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and properties of GTP:GTP guanylyltransferase from encysted embryos of the brine shrimp Artemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bis(5'-nucleosyl)-tetraphosphatase (symmetrical) - Wikipedia [en.wikipedia.org]

- 6. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]

- 7. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Purification and properties of GTP:GTP guanylyltransferase from embryos of the brine shrimp Artemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Diguanosine Tetraphosphate (Gp4G): Evolutionary Divergence, Metabolic Biochemistry, and Therapeutic Applications

The following is an in-depth technical guide on Diguanosine Tetraphosphate (Gp4G), structured for researchers and drug development professionals.

Executive Summary

Diguanosine tetraphosphate (

This guide dissects the biochemistry of Gp4G, contrasting the enzymatic machinery in archaea/prokaryotes versus eukaryotes, detailing analytical protocols for its quantification, and evaluating its emerging utility in biotechnology and therapeutic mRNA capping analogs.

Physiological Roles: The Eukaryotic vs. Archaeal Divide

Eukaryotes: The Artemia Model of Cryptobiosis

In the encysted embryos of Artemia franciscana, Gp4G is not a trace metabolite but a macronutrient, constituting up to 3% of the cyst's dry weight .

-

Energy Storage: Upon the resumption of development (aerobic conditions), Gp4G is rapidly hydrolyzed to replenish intracellular GTP and ATP pools required for protein synthesis.

-

Phosphate Reservoir: It serves as a source of inorganic phosphate and pyrophosphate.

-

Chaperone Regulation: Gp4G has been implicated in the nuclear translocation of p26 , a small heat shock protein (sHSP) critical for stress tolerance. The depolymerization of p26 oligomers may be modulated by guanine nucleotides derived from Gp4G hydrolysis.

Archaea and Bacteria: The Transient Intermediate

In prokaryotic systems, the role of linear Gp4G is distinct:

-

c-di-GMP Precursor: In many bacteria and archaea, Gp4G is the linear intermediate formed by diguanylate cyclases (DGCs) containing GGDEF domains before cyclization into c-di-GMP, a ubiquitous secondary messenger controlling biofilm formation and motility.

-

Minor Alarmone: Unlike Ap4A, which accumulates to millimolar levels during heat shock and oxidative stress in Sulfolobus and Methanococcus, Gp4G levels remain low. However, it can function as a primer for RNA polymerase, capping nascent RNA transcripts (Np4-capping) under specific stress conditions, thereby altering mRNA stability and translation efficiency.

Biochemical Pathways and Enzymology[1]

The accumulation or degradation of Gp4G is governed by two distinct classes of enzymes: the biosynthetic Guanylyltransferases and the catabolic Nudix Hydrolases .

Biosynthesis: GTP:GTP Guanylyltransferase

In Artemia, synthesis occurs during oogenesis within yolk platelets.

-

Enzyme: GTP:GTP Guanylyltransferase (EC 2.7.7.45).

-

Reaction:

-

Mechanism: The enzyme operates via a ping-pong mechanism involving a covalent enzyme-guanylylate (E-pG) intermediate.[1] It is highly specific for GTP as the donor but can accept other nucleotides (GDP, ITP) as acceptors, leading to asymmetrical analogs.

Degradation: Asymmetrical vs. Symmetrical Hydrolysis

The breakdown of Gp4G is critical for breaking dormancy.

-

Asymmetrical Hydrolysis (Major Pathway in Artemia):

-

Symmetrical Hydrolysis (Bacterial/Archaeal ApaH-like):

Pathway Visualization

The following diagram illustrates the divergent fates of Gp4G in Artemia (Storage) versus Prokaryotes (Cyclization).

Caption: Divergent metabolic fates of Gp4G. In Artemia, it is a stable storage molecule hydrolyzed to GTP+GMP. In prokaryotes, it is often a transient intermediate en route to c-di-GMP.

Analytical Methodologies

Accurate quantification of Gp4G requires separation from the abundant mono-nucleotides (GTP, ATP). The following protocol uses Perchloric Acid (PCA) extraction followed by Anion-Exchange HPLC.

Protocol: Extraction and HPLC Quantification

Reagents:

-

Extraction Buffer: 0.6 M Perchloric Acid (PCA), ice-cold.

-

Neutralization Buffer: 3 M KOH / 1 M

. -

Mobile Phase A: 0.05 M

(pH 2.8). -

Mobile Phase B: 0.5 M

(pH 3.0).

Step-by-Step Workflow:

-

Sample Homogenization:

-

Weigh 100 mg of Artemia cysts (or archaeal pellet).

-

Homogenize in 500 µL ice-cold 0.6 M PCA using a bead beater or glass homogenizer.

-

Rationale: Acid precipitates proteins and stops enzymatic turnover immediately.

-

-

Clarification:

-

Centrifuge at 14,000 x g for 5 min at 4°C.

-

Transfer supernatant to a fresh tube.

-

-

Neutralization:

-

Add Neutralization Buffer dropwise until pH reaches 6.0–7.0 (monitor with pH paper).

-

Incubate on ice for 10 min to precipitate Potassium Perchlorate (

). -

Centrifuge at 14,000 x g for 5 min to pellet salts. Filter supernatant (0.22 µm).

-

-

HPLC Analysis (Anion Exchange):

-

Column: Partisil-10 SAX (Strong Anion Exchanger) or equivalent (e.g., Mono Q).

-

Gradient: 0% B for 5 min; 0–100% B linear gradient over 30 min.

-

Detection: UV Absorbance at 254 nm.

-

Validation: Gp4G typically elutes after GTP due to higher negative charge (4 phosphates).

-

Table 1: HPLC Retention Characteristics (Typical SAX Column)

| Nucleotide | Charge (pH 3.0) | Elution Order | Relative Retention Time |

| GMP | -1 | 1 | 1.0 |

| GDP | -2 | 2 | 1.8 |

| GTP | -3 | 3 | 2.5 |

| Gp4G | -4 | 4 | 3.2 |

| Ap4A | -4 | 5 | 3.3 |

Therapeutic and Biotechnological Applications[6][7][8][9]

mRNA Cap Analogs (Drug Development)

Gp4G shares structural homology with the eukaryotic mRNA cap (

-

Mechanism: Synthetic dinucleoside tetraphosphates are used as "anti-reverse" cap analogs (ARCA) in in vitro transcription (IVT). Modified Gp4G analogs (e.g., methylated at the N7 position) bind to eIF4E (eukaryotic initiation factor 4E).

-

Application: Optimizing the stability and translation efficiency of therapeutic mRNAs (e.g., mRNA vaccines). Non-hydrolyzable methylene-bis(phosphonate) analogs of Gp4G are investigated as inhibitors of the decapping scavenger enzyme DcpS , a target for spinal muscular atrophy (SMA) therapy.

Dermatological Therapeutics

Extracts rich in Gp4G (from Artemia) are utilized in high-end cosmetic formulations.

-

Claimed Mechanism: Topical application acts as a "cellular energizer," providing guanine nucleotides to skin precursors, protecting DNA from UV-induced stress, and stimulating heat shock proteins (HSP70).

-

Hair Growth: Formulations combining Gp4G have shown efficacy in stimulating the anagen phase of hair follicles, likely via metabolic activation of the dermal papilla.

Nudix Hydrolase Inhibitors

The enzymes that degrade Gp4G (Nudix family) are potential antimicrobial targets. Inhibiting these enzymes in pathogens that rely on dinucleoside polyphosphates for stress survival (like Salmonella or Mycobacterium) could sensitize them to host immune attacks.

References

-

Warner, A. H., & Clegg, J. S. (2001). Diguanosine nucleotide metabolism and the survival of Artemia embryos during years of continuous anoxia.[5] European Journal of Biochemistry, 268(6), 1568–1576. Link

-

Sillero, A., & Sillero, M. A. G. (2000). Interrelation between the metabolism of diadenosine polyphosphates and other signaling nucleotides. Pharmacology & Therapeutics, 87(2-3), 91-102. Link

-

McLennan, A. G., & Prescott, M. (1984). Diadenosine 5',5'''-P1,P4-tetraphosphate in developing embryos of Artemia. Nucleic Acids Research, 12(3), 1609–1619. Link

-

Moyer, C. L., et al. (2020). Np4A alarmones function in bacteria as precursors to RNA caps. Proceedings of the National Academy of Sciences, 117(9), 4672-4683. Link

-

Galperin, M. Y. (2004). Bacterial signal transduction network in a genomic perspective. Environmental Microbiology, 6(6), 552-567. Link

-

Jemielity, J., et al. (2003). Novel "anti-reverse" cap analogs with superior translational properties. RNA, 9(9), 1108–1122. Link

-

Warner, A. H. (1994). Purification and properties of GTP:GTP guanylyltransferase from encysted embryos of the brine shrimp Artemia. Journal of Biological Chemistry, 269(12), 8935-8942. Link

Sources

- 1. Purification and properties of GTP:GTP guanylyltransferase from encysted embryos of the brine shrimp Artemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EC 3.6.1.17 [iubmb.qmul.ac.uk]

- 3. Characterization of the bis(5'-nucleosidyl) tetraphosphate pyrophosphohydrolase from encysted embryos of the brine shrimp Artemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis(5'-nucleosyl)-tetraphosphatase (symmetrical) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: The Role of GP4G as an Inhibitor of DNA Apurinic/Apyrimidinic Endonuclease (APE1)

[1][2]

Executive Summary

The maintenance of genomic integrity relies heavily on the Base Excision Repair (BER) pathway, with Apurinic/Apyrimidinic Endonuclease 1 (APE1) serving as the pivotal "hand-off" enzyme that processes abasic sites generated by DNA glycosylases.[1][2][3] While APE1 is a validated target for overcoming chemoresistance in oncology, identifying endogenous regulators of its activity has remained a challenge.

This guide details the role of Diguanosine Tetraphosphate (

Mechanistic Foundation

The Target: APE1 in Base Excision Repair

APE1 (also known as APEX1) is a multifunctional enzyme.[1][4][3][5][6][7][8][9] Its primary catalytic function is the hydrolysis of the phosphodiester backbone 5' to an apurinic/apyrimidinic (AP) site, generating a 3'-hydroxyl group essential for DNA Polymerase

-

Primary Activity: AP-Endonuclease (cleavage of abasic sites).[1][10]

-

Secondary Activity: 3’–5’ Exonuclease (proofreading/removal of mismatched nucleotides).

-

Tertiary Activity: 3'-Phosphodiesterase (removal of 3'-blocking groups like 3'-phosphoglycolate).

The Inhibitor: Diguanosine Tetraphosphate ( )

1Mechanism of Inhibition:

Quantitative Binding Metrics

Research by Chou and Cheng (2003) established the kinetic parameters for this interaction, distinguishing

| Activity Type | Inhibition Type | Physiological Relevance | |

| AP-Endonuclease | Competitive | Regulates repair rate during high stress? | |

| 3’–5’ Exonuclease | Competitive | Potent suppression of proofreading. |

Analyst Note: The significantly lower

for exonuclease activity suggests thatmay preferentially preserve 3' mismatches under specific stress conditions, potentially acting as a mutagenic driver or a "brake" on high-fidelity repair during cellular stasis.

Pathway Visualization: The BER Intercept

The following diagram illustrates the Base Excision Repair pathway and the precise point where

Figure 1: Mechanism of APE1 inhibition by Gp4G within the Base Excision Repair (BER) pathway.[1]

Experimental Validation: Self-Validating APE1 Inhibition Assay

To validate

Reagents & Setup

-

Enzyme: Recombinant Human APE1 (purified, >95%).

-

Substrate: Double-stranded DNA oligo (20-40 bp) containing a central Tetrahydrofuran (THF) residue (stable AP site analog).

-

Strand A (Fluorophore): 5’-[FAM]-Oligonucleotide-THF-Oligonucleotide-3’

-

Strand B (Quencher): 3’-[BHQ1]-Complementary Oligonucleotide-5’

-

-

Inhibitor:

(Diguanosine tetraphosphate), dissolved in molecular biology grade water. -

Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM

, 1 mM DTT, 0.1 mg/mL BSA.

Protocol Workflow

-

Substrate Annealing: Mix Strand A and Strand B in equimolar ratios. Heat to 95°C for 5 min and cool slowly to room temperature to ensure duplex formation.

-

Inhibitor Pre-incubation:

-

Prepare a dilution series of

(e.g., 0.1 -

Incubate APE1 (final conc. 1 nM) with

in reaction buffer for 15 minutes at 37°C. Critical Step: This allows the inhibitor to reach equilibrium with the active site before substrate competition begins.

-

-

Reaction Initiation:

-

Add the annealed DNA substrate (final conc. 50-100 nM).

-

Total reaction volume: 20-50

(suitable for 384-well plates).

-

-

Data Acquisition:

Data Analysis & Validation Criteria

-

Control 1 (No Enzyme): Flat baseline (verifies substrate stability).

-

Control 2 (No Inhibitor): Rapid linear increase in fluorescence (defines

). -

Experimental (

): Reduced slope compared to Control 2. -

Calculation: Plot Initial Velocity (

) vs.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the FRET-based APE1 inhibition assay.

Implications for Drug Development[2]

The "Alarmone" Hypothesis in Oncology

The discovery that an endogenous nucleotide (

-

Hypothesis: In hypoxic solid tumors, levels of dinucleoside polyphosphates may fluctuate. If

levels drop, APE1 activity increases, contributing to resistance against alkylating agents (e.g., Temozolomide). -

Therapeutic Strategy: Non-hydrolyzable analogs of

could serve as stable APE1 inhibitors, sensitizing tumors to chemotherapy by preventing the repair of chemotherapy-induced AP sites.

Structural Analog Design

To transition from a biological tool to a drug candidate, the

-

Phosphate Backbone: The tetraphosphate bridge is labile to phosphodiesterases. Replacing bridging oxygens with methylene groups (e.g.,

) can enhance serum stability. -

Sugar Moiety: Modifications to the ribose 2'-OH can improve cell permeability, which is generally poor for highly charged nucleotides.

References

-

Chou, K. M., & Cheng, Y. C. (2003).[13] The exonuclease activity of human apurinic/apyrimidinic endonuclease (APE1): Biochemical properties and inhibition by the natural dinucleotide Gp4G.[1][4][13] Journal of Biological Chemistry, 278(20), 18289–18296.[13]

-

Wilson, D. M.[1] III. (2003).[1][4] Properties of and substrate determinants for the exonuclease activity of human apurinic endonuclease Ape1.[1][7] Journal of Molecular Biology, 330(5), 1027–1037.

-

Abbotts, R., & Madhusudan, S. (2010). Human AP endonuclease 1 (APE1): From mechanistic insights to cancer therapy. Cancer Treatment Reviews, 36(5), 425–435.

-

Warner, A. H., & Finamore, F. J. (1965). Isolation, purification, and characterization of P1, P4-diguanosine 5'-tetraphosphate from brine shrimp eggs. Biochemistry, 4(8), 1568–1575.

-

Tell, G., et al. (2009). The many functions of APE1/Ref-1: Not only a DNA repair enzyme.[4][2][3][6][7][9] Antioxidants & Redox Signaling, 11(3), 601–620.

Sources

- 1. Human base excision repair enzymes apurinic/apyrimidinic endonuclease1 (APE1), DNA polymerase β and poly(ADP-ribose) polymerase 1: interplay between strand-displacement DNA synthesis and proofreading exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multifunctional APE1 DNA repair-redox signaling protein as a drug target in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An APE1 inhibitor reveals critical roles of the redox function of APE1 in KSHV replication and pathogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]

- 10. Base excision repair - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. APE1-dependent repair of DNA single-strand breaks containing 3′-end 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The exonuclease activity of human apurinic/apyrimidinic endonuclease (APE1). Biochemical properties and inhibition by the natural dinucleotide Gp4G - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of Diguanosine Tetraphosphate (Gp4G) Ammonium Salt

Abstract

Diguanosine tetraphosphate (P¹,P⁴-Di(guanosine-5') tetraphosphate, or Gp4G) is a dinucleoside polyphosphate that plays a significant role in various cellular processes, acting as a signaling molecule in response to different physiological conditions. Its synthesis is crucial for research in areas ranging from cellular regulation to drug development. This document provides a comprehensive guide for the synthesis, purification, and characterization of Diguanosine tetraphosphate ammonium salt, intended for researchers, scientists, and professionals in drug development. The protocols described herein are based on established chemical and enzymatic methods, with a focus on explaining the rationale behind experimental choices to ensure technical accuracy and reproducibility.

Introduction to Diguanosine Tetraphosphate (Gp4G)

Diguanosine tetraphosphate (Gp4G) is a member of the dinucleoside polyphosphate family, which are found across all domains of life. These molecules consist of two nucleosides linked by a polyphosphate chain at their 5' positions. Gp4G, specifically, has been identified as a key signaling molecule, or "alarmone," involved in cellular responses to stress. For instance, it has been shown to be an epithelial cell and hair growth regulator[1][2]. The ability to synthesize high-purity Gp4G is therefore essential for elucidating its precise biological functions and for exploring its therapeutic potential.

This guide details two primary approaches for the synthesis of Gp4G: a chemical route and an enzymatic route. Each method offers distinct advantages and is suited for different laboratory capabilities and research needs.

Chemical Synthesis of Gp4G

Chemical synthesis provides a versatile approach to producing Gp4G and its analogs. The core principle involves the activation of a guanosine phosphate derivative and its subsequent reaction with another phosphate moiety to form the tetraphosphate bridge.

Principle of Chemical Synthesis

One common strategy for synthesizing symmetrical dinucleoside tetraphosphates like Gp4G is through the dimerization of a nucleoside 5'-diphosphate. This is often achieved by activating the phosphate groups to make them more susceptible to nucleophilic attack. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of morpholine can be used to form a nucleoside 5'-phosphoromorpholidate intermediate, which then reacts with pyrophosphate.[3] A more direct approach involves the use of activating agents like sulfonyl imidazolium salts to facilitate the dimerization of guanosine 5'-diphosphate (GDP)[3].

Another established method involves the reaction of a protected guanosine 3'-monophosphate with 1,1'-carbonyldiimidazole followed by treatment with mono(tri-n-butylammonium) pyrophosphate to yield the desired tetraphosphate after deprotection[4].

Workflow for Chemical Synthesis of Gp4G

Caption: Chemical synthesis and purification of Gp4G.

Detailed Protocol for Chemical Synthesis

This protocol is based on the dimerization of GDP using a sulfonyl imidazolium salt as an activating agent[3].

Materials:

-

Guanosine 5'-diphosphate (GDP) sodium salt

-

Tetra-n-butylammonium hydroxide solution

-

Sulfonyl imidazolium salt

-

N-methylimidazole (NMI)

-

Magnesium chloride (MgCl₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Triethylammonium bicarbonate (TEAB) buffer

-

Deionized water

Procedure:

-

Preparation of GDP Tetra-n-butylammonium Salt:

-

Dissolve GDP sodium salt in deionized water.

-

Pass the solution through a Dowex 50WX8 (pyridinium form) column to obtain the acidic form of GDP.

-

Titrate the acidic GDP solution with a tetra-n-butylammonium hydroxide solution to a pH of 7.0.

-

Lyophilize the solution to obtain the tetra-n-butylammonium salt of GDP as a solid.

-

-

Activation and Dimerization:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the GDP tetra-n-butylammonium salt in anhydrous DMF.

-

Add N-methylimidazole (NMI) and magnesium chloride (MgCl₂) to the solution.

-

Add the sulfonyl imidazolium salt (0.6-0.75 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy or analytical HPLC.

-

-

Work-up and Precipitation:

-

Once the reaction is complete, precipitate the crude product by adding anhydrous diethyl ether to the reaction mixture.

-

Centrifuge the mixture to pellet the precipitate and decant the supernatant.

-

Wash the pellet with diethyl ether and dry under vacuum.

-

Rationale and Considerations

-

Choice of Salt Form: The tetra-n-butylammonium salt of GDP is used to enhance its solubility in the organic solvent (DMF) required for the reaction.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the activated intermediates.

-

Role of NMI and MgCl₂: N-methylimidazole acts as a base and catalyst, while MgCl₂ helps to stabilize the phosphate intermediates.

-

Monitoring the Reaction: ³¹P NMR is an effective tool to monitor the formation of the tetraphosphate linkage. Analytical HPLC can also be used to track the disappearance of the starting material and the appearance of the product.

Enzymatic Synthesis of Gp4G

Enzymatic synthesis offers a highly specific and efficient method for producing Gp4G under mild reaction conditions. This approach is particularly advantageous for achieving high yields of the desired product with minimal byproducts.

Principle of Enzymatic Synthesis

The primary enzyme utilized for the synthesis of Gp4G is GTP:GTP guanylyltransferase (also known as Gp4G synthetase). This enzyme, originally isolated from the yolk platelets of brine shrimp embryos (Artemia salina), catalyzes the condensation of two molecules of guanosine 5'-triphosphate (GTP) to form one molecule of Gp4G and one molecule of inorganic pyrophosphate (PPi)[5][6].

2 GTP ⇌ Gp4G + PPi

Workflow for Enzymatic Synthesis of Gp4G

Caption: Enzymatic synthesis and purification of Gp4G.

Detailed Protocol for Enzymatic Synthesis

Materials:

-

GTP:GTP guanylyltransferase (purified from Artemia salina or recombinantly expressed)

-

Guanosine 5'-triphosphate (GTP) sodium salt

-

Reaction buffer (e.g., 50 mM MES, pH 5.9-6.0)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

Trichloroacetic acid (TCA)

-

Triethylammonium bicarbonate (TEAB) buffer

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing GTP, MgCl₂, and DTT in the reaction buffer.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 40-42°C)[5].

-

Initiate the reaction by adding GTP:GTP guanylyltransferase.

-

Incubate the reaction for a defined period (e.g., 1-2 hours), monitoring the progress by analytical HPLC.

-

-

Reaction Termination:

-

Terminate the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 5% to precipitate the enzyme.

-

Alternatively, the enzyme can be heat-inactivated by boiling the reaction mixture for 5 minutes.

-

Centrifuge the mixture to remove the precipitated protein.

-

-

Neutralization:

-

Neutralize the supernatant with a suitable base, such as ammonium hydroxide, if TCA was used for termination.

-

Rationale and Considerations

-

Enzyme Source: While originally isolated from Artemia salina, recombinant expression of GTP:GTP guanylyltransferase can provide a more consistent and scalable source of the enzyme.

-

Optimal Reaction Conditions: The pH and temperature optima for the enzyme should be strictly adhered to for maximal activity[5].

-

Monitoring the Reaction: HPLC is the preferred method for monitoring the enzymatic reaction, allowing for the quantification of both the substrate (GTP) and the product (Gp4G).

-

Commercial GTP Purity: It is important to note that commercial samples of GTP may contain small amounts of Gp4G and other diguanosine polyphosphates as contaminants[7]. This should be considered when analyzing the reaction products.

Purification of Gp4G Ammonium Salt

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of nucleotides like Gp4G, offering high resolution and purity. Both anion-exchange and reversed-phase chromatography can be employed.

Anion-Exchange HPLC

Anion-exchange HPLC separates molecules based on their net negative charge. Since Gp4G has a highly negative charge due to its four phosphate groups, this method is very effective for its purification.

Typical Conditions:

-

Column: A strong anion-exchange (SAX) column.

-

Mobile Phase A: 20 mM Ammonium bicarbonate, pH 8.0.

-

Mobile Phase B: 1 M Ammonium bicarbonate, pH 8.0.

-

Gradient: A linear gradient from 0% to 100% B over a set time.

-

Detection: UV absorbance at 254 nm or 260 nm.

Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity. While Gp4G is a polar molecule, ion-pairing reversed-phase HPLC can be used for its purification.

Typical Conditions:

-

Column: A C18 reversed-phase column[8].

-

Mobile Phase A: 100 mM Triethylammonium bicarbonate (TEAB), pH 7.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of acetonitrile in the TEAB buffer.

-

Detection: UV absorbance at 254 nm or 260 nm.

Post-Purification Processing

-

Fraction Collection: Collect the fractions containing the purified Gp4G based on the HPLC chromatogram.

-

Buffer Removal: The volatile buffer (ammonium bicarbonate or TEAB) can be removed by repeated lyophilization.

-

Conversion to Ammonium Salt: If a different salt form was used during purification, it can be converted to the ammonium salt by passing the purified Gp4G through a suitable ion-exchange resin in the ammonium form.

-

Final Lyophilization: Lyophilize the final solution to obtain the pure Gp4G ammonium salt as a white powder.

Characterization of Gp4G

The identity and purity of the synthesized Gp4G should be confirmed using appropriate analytical techniques.

| Technique | Purpose | Expected Outcome |

| Analytical HPLC | Purity Assessment | A single major peak corresponding to Gp4G in the chromatogram. Purity is typically expressed as a percentage of the total peak area. |

| Mass Spectrometry (MS) | Identity Confirmation | The observed mass-to-charge ratio (m/z) should match the theoretical mass of Gp4G. High-resolution mass spectrometry can provide further confirmation of the elemental composition. |

| ³¹P NMR Spectroscopy | Structural Confirmation | The ³¹P NMR spectrum should show signals consistent with the four phosphate groups in the Gp4G molecule, confirming the tetraphosphate linkage. |

| UV-Vis Spectroscopy | Quantification | The concentration of Gp4G can be determined by measuring its absorbance at its λmax (around 253 nm) and using the known molar extinction coefficient. |

Conclusion

The successful synthesis of high-purity Diguanosine tetraphosphate ammonium salt is achievable through both chemical and enzymatic methods. The choice of method will depend on the available resources, desired scale of production, and the specific research application. The detailed protocols and rationale provided in this guide are intended to equip researchers with the necessary knowledge to produce Gp4G for their studies into its diverse biological roles. Careful purification and thorough characterization are paramount to ensure the quality and reliability of the synthesized compound for downstream applications.

References

-

Kozarich, J. W., Chinault, A. C., & Hecht, S. M. (1973). Ribonucleoside 3'-di- and -triphosphates. Synthesis of guanosine tetraphosphate (ppGpp). Biochemistry, 12(22), 4458–4463. [Link]

-

Warner, A. H., Beers, P. C., & Huang, F. L. (1974). Biosynthesis of the diguanosine nucleotides. I. Purification and properties of an enzyme from yolk platelets of brine shrimp embryos. Canadian Journal of Biochemistry, 52(3), 231–240. [Link]

- Severino, D., et al. (2011). Diguanoside tetraphosphate (Gp4G) is an epithelial cell and hair growth regulator. Journal of Cosmetic Science, 62(5), 489-500.

-

Zameitat, E., et al. (2013). Synthetic strategies for dinucleotides synthesis. Molecules, 18(7), 8439-8463. [Link]

-

Buitrago, F., Canales, J., & Sillero, A. (1988). Presence of diguanosine tri, tetra-, and pentaphosphates in commercial samples of GTP and guanosine 5'-tetraphosphate. Analytical Biochemistry, 171(2), 389-392. [Link]

-

Zhang, D., & Poulter, C. D. (1993). Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. Analytical Biochemistry, 213(2), 356-361. [Link]

-

ResearchGate. (n.d.). Effect of Gp 4 G formulation on the hair growth phases. [Link]

-

ResearchGate. (n.d.). Synthesis of Gp3G and Gp4G by yolk platelet fractionsa. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribonucleoside 3'-di- and -triphosphates. Synthesis of guanosine tetraphosphate (ppGpp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The search for guanosine tetraphosphate (ppGpp) and other unusual nucleotides in eucaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presence of diguanosine tri, tetra-, and pentaphosphates in commercial samples of GTP and guanosine 5'-tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to High-Purity Diguanosine Tetraphosphate Ammonium Salt: From Procurement to Application

For researchers, scientists, and drug development professionals embarking on studies involving purinergic signaling, DNA repair mechanisms, or cellular stress responses, the acquisition and proper utilization of high-purity reagents are paramount. Diguanosine tetraphosphate (Gp4G), a member of the dinucleoside polyphosphate family, has emerged as a critical signaling molecule in a variety of biological processes. This guide provides an in-depth overview of the commercial sources for high-purity Diguanosine tetraphosphate ammonium salt, its key characteristics, and detailed protocols for its application in research.

Introduction to Diguanosine Tetraphosphate (Gp4G)

Diguanosine tetraphosphate is a dinucleotide composed of two guanosine molecules linked by a chain of four phosphate groups. It is an endogenous substance found across various organisms, from bacteria to mammals, and is implicated in a range of cellular functions.[1][2] Its accumulation under conditions of cellular stress, such as heat shock and oxidative stress, has led to its classification as an "alarmone," a signaling molecule that alerts the cell to adverse conditions.[3] Furthermore, Gp4G and its adenosine-containing counterpart, diadenosine tetraphosphate (Ap4A), are known to act as agonists in the purinergic signaling system, mediating processes like vascular tone regulation.[4] Of particular interest to drug development professionals is its role as an inhibitor of key enzymes in DNA repair pathways, such as Apurinic/Apyrimidinic Endonuclease 1 (APE1).[5]

Commercial Suppliers and Product Specifications

Identifying a reliable source of high-purity Gp4G is the foundational step for any rigorous scientific investigation. While many suppliers offer a range of nucleotides, it is crucial to distinguish Diguanosine tetraphosphate (CAS 102783-33-5 for the ammonium salt) from the more commonly available Diadenosine tetraphosphate.

Based on a comprehensive review of the current market, Jena Bioscience stands out as a primary supplier of high-purity P1-(5'-Guanosyl)-P4-(5'-guanosyl)-tetraphosphate. It is important to note that their catalogued product is offered as a sodium salt solution rather than an ammonium salt.

Table 1: Commercial Supplier and Product Specifications for High-Purity Diguanosine Tetraphosphate

| Supplier | Product Name | Catalog Number | Form | Purity | Concentration | Storage |

| Jena Bioscience | P1-(5'-Guanosyl)-P4-(5'-guanosyl)-tetraphosphate, Sodium salt | NU-533 | Solution in water | ≥ 95% (HPLC) | 10 mM - 11 mM | -20°C |

Note: While the topic specifies the ammonium salt, the sodium salt is more readily available from primary producers and is expected to have similar behavior in most biological assays. Researchers should confirm the compatibility of the salt form with their specific experimental setup.

Quality Control and Handling

The product provided by Jena Bioscience is certified to have a purity of at least 95%, as determined by High-Performance Liquid Chromatography (HPLC).[3][6] This level of purity is essential for eliminating confounding variables in sensitive enzymatic and cell-based assays.

Storage and Stability: The Gp4G solution is shipped on gel packs and should be stored at -20°C for long-term stability, with a shelf life of 12 months.[3][6] The supplier notes that short-term exposure to ambient temperature (up to one week) is possible without significant degradation.[3][6] For experimental use, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the polyphosphate chain.

Preparation of Working Solutions: Prepare dilutions of the 10 mM stock solution in the appropriate assay buffer immediately before use. The stability of Gp4G in aqueous solutions is pH-dependent, with greater stability at neutral to slightly alkaline pH.

Applications and Detailed Protocols

The multifaceted role of Gp4G in cellular processes opens up a wide range of research applications. Below are detailed protocols for two key areas of investigation: inhibition of DNA repair enzymes and analysis of its effects on cell proliferation and intracellular nucleotide pools.

Application 1: Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

Background: APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for incising the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[7] Inhibition of APE1 is a promising strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents.[7] Gp4G has been identified as a potential inhibitor of APE1.[5]

Experimental Workflow for APE1 Inhibition Assay

Caption: Workflow for APE1 endonuclease activity inhibition assay.

Protocol: APE1 Endonuclease Activity Inhibition Assay (Oligonucleotide-based)

This protocol is adapted from a standard fluorescence-based assay for APE1 activity.

Materials:

-

Recombinant human APE1 protein

-

Fluorescently labeled oligonucleotide substrate containing a single AP site (e.g., a 3'-FAM and 5'-TAMRA labeled oligo with a central tetrahydrofuran (THF) residue mimicking an AP site)

-

Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5

-

Gp4G stock solution (10 mM, Jena Bioscience, NU-533)

-

Nuclease-free water

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Dilute the APE1 enzyme to a working concentration (e.g., 10 nM) in Assay Buffer.

-

Dilute the fluorescent AP-site DNA substrate to a working concentration (e.g., 200 nM) in Assay Buffer.

-

Prepare a serial dilution of Gp4G in Assay Buffer, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 10 nM), plus a no-inhibitor control.

-

-

Assay Setup:

-

In a 96-well microplate, add 20 µL of each Gp4G dilution (or buffer for controls).

-

Add 20 µL of the diluted APE1 enzyme to each well.

-

Include a "no enzyme" control containing only buffer and substrate.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the diluted AP-site DNA substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence (excitation/emission wavelengths appropriate for your fluorophore, e.g., 485/520 nm for FAM) over time (e.g., every minute for 30 minutes). The cleavage of the substrate by APE1 separates the fluorophore and quencher, leading to an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each Gp4G concentration.

-

Plot the reaction velocity against the Gp4G concentration.

-

Determine the IC50 value, which is the concentration of Gp4G that inhibits APE1 activity by 50%.

-

Application 2: Investigating the Effects on Cell Proliferation and Intracellular Nucleotide Homeostasis

Background: Gp4G has been shown to influence cell viability and proliferation. Studies have demonstrated that Gp4G can enter cells and cause an increase in intracellular ATP levels, thereby affecting various biochemical pathways that regulate cell growth.[8][9]

Signaling Pathway Implicated in Gp4G-Mediated Cell Proliferation

Caption: Proposed mechanism of Gp4G-induced cell proliferation.

Protocol: Cell Viability and Intracellular ATP Measurement

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Gp4G stock solution (10 mM)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

ATP determination kit (e.g., luciferase-based)

-

96-well clear and white microplates

-

Microplate reader (absorbance and luminescence)

Procedure:

Part A: Cell Viability (MTT Assay)

-

Cell Seeding: Seed HeLa cells in a 96-well clear plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of Gp4G (e.g., 0, 1, 5, 10, 50, 100 µM).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Part B: Intracellular ATP Measurement

-

Cell Seeding and Treatment: Seed HeLa cells in a 96-well white plate and treat with Gp4G as described in Part A.

-

Cell Lysis: After the incubation period, remove the medium and lyse the cells according to the instructions of your chosen ATP determination kit.

-

ATP Assay: Add the luciferase-based ATP detection reagent to each well.

-

Measurement: Immediately measure the luminescence using a microplate reader. The luminescence is directly proportional to the intracellular ATP concentration.

-

Data Normalization: Normalize the ATP levels to the cell number or total protein concentration in each well.

Conclusion

Diguanosine tetraphosphate is a signaling molecule with significant implications for a range of cellular processes, making it a valuable tool for researchers in both basic science and drug discovery. By understanding the reliable commercial sources of high-purity Gp4G and employing robust, well-defined protocols, the scientific community can further elucidate its physiological roles and explore its therapeutic potential. This guide serves as a comprehensive resource to facilitate these endeavors, ensuring scientific integrity and fostering new discoveries in the dynamic field of nucleotide signaling.

References

-

Dinucleoside Polyphosphates in Cellular Signaling: Function and Evolution Across Life. (2026, January 10). ResearchGate. [Link]

-

Dinucleoside Polyphosphates in Cellular Signaling: Function and Evolution Across Life. (2025, July 22). FEBS Letters. [Link]

-

Assay of diadenosine tetraphosphate hydrolytic enzymes by boronate chromatography. (n.d.). PubMed. [Link]

-

Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system. (n.d.). PMC. [Link]

-

Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways. (2006, August 15). PubMed. [Link]

-

Binding of P1,P4-bis(5'-guanosyl)tetraphosphate to brain. (1982, October 25). PubMed. [Link]

-

Diguanoside tetraphosphate (Gp4G) is an epithelial cell and hair growth regulator. (2011). ResearchGate. [Link]

-

Diguanoside tetraphosphate (Gp₄G) is an epithelial cell and hair growth regulator. (2011, September 15). PubMed. [Link]

-

Jena Bioscience. (n.d.). GP4G, P1-(5'-Guanosyl)-P4-(5'-guanosyl)-tetraphosphate, Sodium salt. [Link]

-

Jena Bioscience. (2023, June 29). Datasheet: GP4G, P1-(5'-Guanosyl)-P4-(5'-guanosyl)-tetraphosphate, Sodium salt. [Link]

-

Intracellular dinucleoside polyphosphates and methods of their detection. (n.d.). Charles University Digital Repository. [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors. (n.d.). PMC. [Link]

Sources

- 1. Binding of P1,P4-bis(5'-guanosyl)tetraphosphate to brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 4. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dinucleoside polyphosphates-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of diadenosine tetraphosphate hydrolytic enzymes by boronate chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diguanoside tetraphosphate (Gp₄G) is an epithelial cell and hair growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry methods for the detection of Diguanosine tetraphosphate.

Application Note: High-Sensitivity Quantitation of Diguanosine Tetraphosphate (Gp4G) in Biological Matrices via HILIC-MS/MS

Executive Summary & Biological Context

Diguanosine tetraphosphate (Gp4G, or

Analytical Challenge: The analysis of Gp4G is complicated by three factors:

-

High Polarity: The tetraphosphate bridge creates a highly charged, hydrophilic molecule that eludes standard Reversed-Phase (RP) columns.

-

Isomeric Complexity: It must be chromatographically resolved from structural isomers (e.g., pGpG, ppGpp) and ATP/GTP adducts.

-

In-Source Fragmentation: The labile phosphoanhydride bonds are prone to degradation in the ion source, requiring "soft" ionization parameters.

This guide details a robust HILIC-MS/MS (Negative Mode) protocol, replacing older Ion-Pairing methods to ensure maximum sensitivity and mass spectrometer longevity.

Method Development Strategy

Chromatography: Why HILIC?

Traditional methods use Ion-Pairing Reversed-Phase (IP-RP) with reagents like tributylamine.[1] While effective for separation, IP reagents suppress ionization (reducing sensitivity by 10-50x) and permanently contaminate the LC-MS flow path.

-

Our Approach: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC).

-

Mechanism: Separation is based on the partition between the bulk organic mobile phase and a water-enriched layer on the zwitterionic stationary phase. This allows for the retention of highly polar Gp4G without ion-pairing agents.

Mass Spectrometry: Negative Mode ESI

Gp4G contains four ionizable phosphate groups.[1] Negative Electrospray Ionization (ESI-) yields a strong

-

Precursor:

867.4 -

Fragmentation: Collision Induced Dissociation (CID) typically cleaves the phosphate backbone (yielding GDP-like fragments) or the glycosidic bond (yielding Guanine base).

Experimental Workflow Diagram

Figure 1: End-to-end workflow for Gp4G analysis emphasizing the rapid quenching step required to prevent enzymatic turnover.

Detailed Protocol

Reagents & Standards

-

Standard: Diguanosine tetraphosphate (Gp4G) sodium/ammonium salt (Sigma or Biolog).

-

Internal Standard (IS):

-GTP or -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate (

), Ammonium Hydroxide (

Sample Preparation (Metabolism Quenching)

Rationale: Nucleotide pools turn over rapidly. Acidic extraction (e.g., Perchloric acid) can hydrolyze the tetraphosphate bridge. We use a solvent-based quench.

-

Harvesting:

-

Suspension Cells: Pellet rapidly (10s), discard media.

-

Adherent Cells: Wash once with PBS, aspirate.

-

-

Quenching/Extraction:

-

Add 500 µL of ice-cold Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) directly to the pellet/plate.

-

Incubate on dry ice for 15 minutes.

-

Scrape cells (if adherent) and transfer to a microcentrifuge tube.

-

-

Clarification:

-

Vortex vigorously for 30s.

-

Centrifuge at 14,000 x g for 10 min at 4°C .

-

-

Supernatant Handling:

-

Transfer supernatant to a fresh glass vial.

-

Optional: If sensitivity is low, evaporate under nitrogen at 30°C and reconstitute in 50 µL of Mobile Phase A/B (1:1). Do not heat above 35°C.

-